

# failed clinical trials of losmapimod for COPD and heart attack

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An In-depth Technical Guide on the Failed Clinical Trials of **Losmapimod** for COPD and Heart Attack

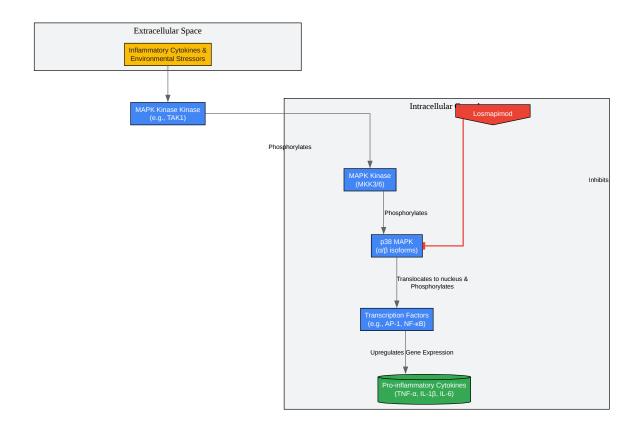
#### Introduction

**Losmapimod** (GW856553X) is an orally active, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms  $\alpha$  and  $\beta$ .[1][2] The p38 MAPK signaling pathway is a critical mediator in the cellular response to stress and plays a significant role in the production of proinflammatory cytokines.[2][3] Given its central role in inflammation, which is a key pathological component of both Chronic Obstructive Pulmonary Disease (COPD) and atherosclerosis-driven cardiovascular events, **losmapimod** was investigated as a promising therapeutic agent for these conditions.[2][3][4] Developed by GlaxoSmithKline, **losmapimod** underwent extensive clinical evaluation, including large-scale Phase III trials.[5] Despite a strong preclinical rationale and promising early-phase data, the drug ultimately failed to demonstrate clinical efficacy in pivotal trials for both COPD and acute coronary syndrome (ACS), a form of heart attack.[5][6] This technical guide provides a detailed overview of the core signaling pathway, the major clinical trials, their methodologies, and quantitative outcomes, offering insights into the compound's failure to translate biological activity into clinical benefit.

# Core Signaling Pathway: p38 MAPK Inhibition by Losmapimod



The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[3] This activation triggers a kinase cascade that culminates in the phosphorylation of p38 MAPK. Activated p38 MAPK then translocates to the nucleus, where it phosphorylates transcription factors, leading to the increased production of key pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[3] **Losmapimod** was designed to selectively inhibit p38 $\alpha$  and p38 $\beta$ , thereby blocking this inflammatory cascade.[1]



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Caption: The p38 MAPK signaling pathway and the inhibitory action of **losmapimod**.

# Failed Clinical Trial in Acute Coronary Syndrome (Heart Attack)

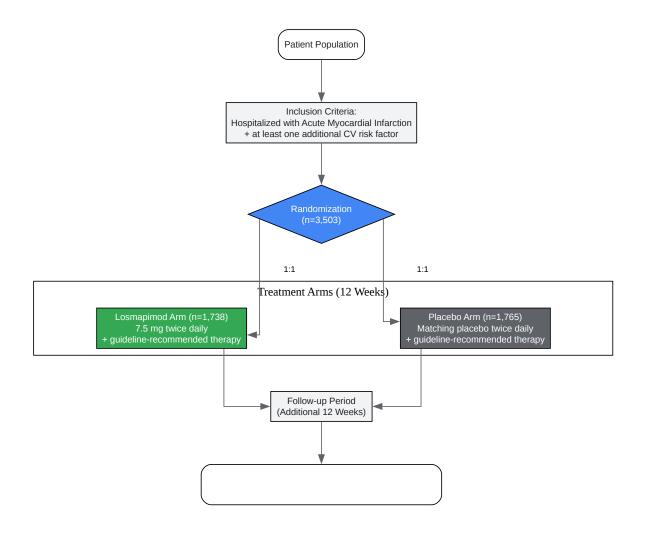
The most definitive study of **losmapimod** in heart attack patients was the LATITUDE-TIMI 60 trial, a large-scale, randomized, placebo-controlled Phase III study.[7][8] The trial was designed



to assess whether the anti-inflammatory properties of **losmapimod** could reduce the risk of subsequent major adverse cardiovascular events (MACE) in patients hospitalized for an acute myocardial infarction.[9][10]

## **Experimental Protocol: LATITUDE-TIMI 60**

The trial was conducted in two parts. Part A, the leading cohort, was designed to assess safety and exploratory efficacy before proceeding to a much larger Part B.[8] Due to the failure to meet the primary endpoint in Part A, the planned enrollment for Part B (approximately 22,000 patients) was cancelled.[7][11]



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Caption: Experimental workflow of the LATITUDE-TIMI 60 (Part A) clinical trial.

### **Quantitative Data Summary: LATITUDE-TIMI 60**

The trial failed to show any benefit of **losmapimod** over placebo for the primary composite endpoint.[7][9] While the drug did reduce levels of inflammatory biomarkers like high-sensitivity C-reactive protein (hs-CRP) and NT-proBNP, this did not translate into improved clinical outcomes.[9][12]

Parameter	Losmapimod (n=1,738)	Placebo (n=1,765)	Hazard Ratio (95% CI)	P-Value
Primary Endpoint				
MACE at 12 Weeks	139 (8.1%)	123 (7.0%)	1.16 (0.91-1.47)	0.24[8][11]
Adverse Events				
Serious Adverse Events	16.0%	14.2%	N/A	N/A[8][9]
Premature Discontinuation	15.5%	13.9%	N/A	N/A[9]

MACE: Major Adverse Cardiovascular Events (composite of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary revascularization).

#### **Failed Clinical Trials in COPD**

**Losmapimod** was also evaluated in patients with COPD, a chronic inflammatory lung disease. The rationale was that inhibiting p38 MAPK could reduce the underlying inflammation characteristic of the disease.[3][6] Several trials were conducted, but they consistently failed to show significant clinical improvement.[13][14]

# Experimental Protocol: Key COPD Efficacy Trial (NCT01218126)



One of the key studies was a randomized, double-blind, placebo-controlled trial assessing the effect of different doses of **losmapimod** on exercise tolerance and lung function over 24 weeks.[13]

Caption: Experimental workflow of a key randomized controlled trial of **losmapimod** in COPD.

### **Quantitative Data Summary: COPD Trials**

The primary outcome of the trial, a change in the 6-minute walk distance, was not met.[13] No significant improvements were seen in exercise tolerance or lung function compared to placebo.[13] Another trial (EVOLUTION) specifically in COPD patients with systemic inflammation also found no effect on arterial inflammation or endothelial function.[4][15] A later study designed to evaluate the effect of **losmapimod** on exacerbation rates was terminated early due to the low probability of a successful outcome.[14]

Parameter / Treatment Arm	Placebo-Adjusted Mean Change (95% CI)	P-Value
Change in 6-Min Walk Distance at 24 Weeks[13]		
Losmapimod 2.5 mg	-6.7 m (-18.2 to 4.9)	Not Significant
Losmapimod 7.5 mg	-4.7 m (-16.1 to 6.8)	Not Significant
Losmapimod 15 mg	-3.4 m (-15.1 to 8.2)	Not Significant
Annualized Exacerbation Rate Ratio vs Placebo[14]		
Losmapimod 15 mg	1.04 (0.63, 1.73)	Not Significant

## Conclusion

The clinical development of **losmapimod** for heart attack and COPD serves as a cautionary example of the difficulty in translating a well-defined biological mechanism into tangible clinical benefits. In both indications, **losmapimod** failed to meet its primary efficacy endpoints in well-designed, large-scale clinical trials.[11][13] For acute coronary syndrome, the LATITUDE-TIMI 60 trial showed that despite reducing some inflammatory biomarkers, **losmapimod** did not



prevent recurrent ischemic events.[12] In COPD, multiple studies confirmed a lack of improvement in lung function, exercise capacity, or exacerbation rates.[13][14] These results suggest that either the p38 MAPK pathway is not as central to the clinical progression of these diseases as hypothesized, or that its inhibition provides insufficient benefit on top of standard-of-care therapies. The failure of **losmapimod** underscores the complexity of inflammatory diseases and the significant challenges in developing novel anti-inflammatory therapies.

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